molecular formula C5H3BrN4 B1338031 4-ブロモ-1H-ピラゾロ[3,4-d]ピリミジン CAS No. 30129-51-2

4-ブロモ-1H-ピラゾロ[3,4-d]ピリミジン

カタログ番号: B1338031
CAS番号: 30129-51-2
分子量: 199.01 g/mol
InChIキー: HOMHDMLNECTTGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

4-ブロモ-1H-ピラゾロ[3,4-d]ピリミジン: 包括的な分析

抗がん研究: この化合物は、潜在的な抗がん特性を持つ新規誘導体の合成における前駆体として役立ちます。 研究者らは、CDKなどの重要な酵素を阻害することによりアポトーシスを誘導する能力に焦点を当て、さまざまな癌細胞株に対するその有効性を調査してきました .

複素環式化合物の合成: 4-ブロモ-1H-ピラゾロ[3,4-d]ピリミジンは、多様な生物学的活性を持つために医薬品化学において価値のある、幅広い複素環式化合物の合成に使用されます .

キナーゼ阻害剤の開発: この化合物は、構造的特徴により、標的がん治療において重要な役割を果たすキナーゼ阻害剤の設計および開発に使用されています .

SAR研究: 構造活性相関(SAR)研究では、この化合物を足場として使用し、ピリミジン環に対するさまざまな置換の薬理学的効果を理解し、より効果的な薬物の設計を支援します .

マイクロ波支援合成: マイクロ波支援合成法での使用は、制御された条件下でのピラゾロピリジン誘導体の製造におけるその汎用性と効率性を強調しています .

医薬品リード化合物: リード化合物として、4-ブロモ-1H-ピラゾロ[3,4-d]ピリミジンは、薬物発見プログラムにおいて不可欠であり、そこで薬物動態的および薬力学的プロファイルを強化するために改変されます .

生物学的プローブ: 化学生物学では、その反応性と生体分子への選択的結合能力により、生物学的システムとプロセスを研究するためのプローブとして機能します .

将来の方向性

Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential in the field of medicinal chemistry, particularly as inhibitors of protein kinases like CDK2 . Therefore, the development of more potent and efficacious anticancer drugs with pyrazolo[3,4-d]pyrimidine scaffold is a promising future direction .

生化学分析

Biochemical Properties

The compound interacts with several biomolecules, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). For instance, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit CDK2, a kinase involved in cell cycle regulation . The inhibition occurs through binding interactions at the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression.

Cellular Effects

The effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the inhibition of CDK2 by 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine leads to cell cycle arrest and apoptosis . This effect is particularly significant in rapidly dividing cells, where the disruption of the cell cycle can effectively halt tumor growth.

Additionally, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine affects the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its kinase activity.

Furthermore, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of TRKs by binding to their kinase domains . This inhibition disrupts downstream signaling pathways, including the Ras/Erk and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its inhibitory activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments.

Long-term studies have shown that continuous exposure to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine can lead to sustained inhibition of target kinases and prolonged cell cycle arrest in cancer cells . These effects are consistent with the compound’s potential as a therapeutic agent for chronic conditions.

Dosage Effects in Animal Models

The effects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Threshold effects have also been noted, where a minimum concentration of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is required to achieve significant inhibition of target kinases . This threshold varies depending on the specific kinase and the type of cancer being targeted.

Metabolic Pathways

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoforms . These enzymes play a crucial role in the metabolism of the compound, facilitating its biotransformation and elimination from the body.

The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects.

The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and its ability to reach therapeutic concentrations at target sites.

Subcellular Localization

The subcellular localization of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with target kinases . It can also be transported to the nucleus, where it may influence gene expression and other nuclear processes .

Targeting signals and post-translational modifications play a role in directing 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine to specific subcellular compartments . These mechanisms ensure that the compound reaches its intended targets and exerts its therapeutic effects efficiently.

特性

IUPAC Name

4-bromo-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMHDMLNECTTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509648
Record name 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30129-51-2
Record name 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。